2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(p-tolyl)quinazolin-4(3H)-one
描述
属性
IUPAC Name |
2-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-(4-methylphenyl)quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N4O4S/c1-15-6-9-17(10-7-15)29-24(30)18-4-2-3-5-19(18)26-25(29)34-13-22-27-23(28-33-22)16-8-11-20-21(12-16)32-14-31-20/h2-12H,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKYAXWOXHAZJTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=NC(=NO4)C5=CC6=C(C=C5)OCO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(p-tolyl)quinazolin-4(3H)-one typically involves a multi-step process:
Formation of Intermediate Compounds:
Step 1: Synthesis begins with the formation of 3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazole through the cyclization of benzodioxole carboxylic acid derivatives with hydrazine derivatives.
Step 2: The intermediate is then subjected to a thiolation reaction to introduce the thio-methyl group.
Final Assembly:
Step 3: The resultant intermediate is then condensed with 4-(p-tolyl)quinazolinone under controlled conditions, typically using a suitable condensing agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl) carbodiimide) and a catalytic amount of DMAP (4-Dimethylaminopyridine).
Industrial Production Methods: For industrial-scale production, optimization of reaction conditions is crucial to ensure high yields and purity. This involves:
Choosing appropriate solvents and catalysts.
Using advanced purification techniques such as recrystallization or chromatography.
Implementing rigorous quality control measures to monitor the intermediate stages and final product.
Types of Reactions it Undergoes:
Oxidation: Oxidative conditions can alter the thio-methyl group to sulfoxides or sulfones.
Reduction: Reduction can potentially affect the oxadiazole ring, leading to the formation of amine derivatives.
Substitution: Various substitutions can occur on the quinazolinone or oxadiazole rings, especially on the aromatic parts.
Common Reagents and Conditions:
Oxidation: Use of H2O2 or mCPBA (meta-Chloroperoxybenzoic acid) under controlled temperatures.
Reduction: Use of LiAlH4 (Lithium aluminium hydride) or catalytic hydrogenation.
Substitution: Reagents like alkyl halides or acid chlorides in the presence of bases or acidic conditions.
Major Products Formed:
From oxidation: Sulfoxide or sulfone derivatives.
From reduction: Amino derivatives of the oxadiazole ring.
From substitution: Various substituted derivatives depending on the reagent used.
科学研究应用
2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(p-tolyl)quinazolin-4(3H)-one has shown promise in various fields:
Medicinal Chemistry: Potential as an anti-cancer agent, antimicrobial properties, and possibly as a central nervous system agent.
Biological Research: Used in the study of enzyme inhibition, particularly kinase inhibition due to the quinazolinone core.
Industrial Applications: Utilized in materials science for the synthesis of polymers and other advanced materials.
Molecular Targets and Pathways:
The compound interacts with various biological targets, primarily through binding to active sites of enzymes or receptors.
Kinase Inhibition: It may inhibit kinases by occupying the ATP binding site, thereby preventing phosphorylation events crucial for cell signaling.
Antimicrobial Action: Interaction with microbial enzymes, disrupting metabolic processes.
Comparison with Other Compounds:
Structure-Activity Relationship (SAR): Compared to other quinazolinone derivatives, the presence of the oxadiazole and benzo[d][1,3]dioxole rings imparts unique electronic and steric properties.
Uniqueness: The unique combination of functional groups allows for diverse reactivity and interaction with biological targets, which may be less pronounced in similar compounds.
相似化合物的比较
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs can be categorized based on core heterocycles, substituents, and functional groups:
Physicochemical and Spectroscopic Comparisons
- Lipophilicity : The p-tolyl group in the target compound increases lipophilicity (logP ~3.5 estimated) compared to the 4-chlorobenzyl analog (logP ~3.0) .
- NMR Data: Target compound: Benzo[d][1,3]dioxol protons resonate at δ 6.0–6.2 (aromatic) and δ 5.9 (methylenedioxy). p-Tolyl methyl appears at δ 2.3 . (tetrahydroimidazoquinazolinone): Thioxo carbon at δ 180 ppm (13C NMR), distinct from the target’s thioether (δ 35–40 ppm for SCH2) .
生物活性
The compound 2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(p-tolyl)quinazolin-4(3H)-one represents a novel class of heterocyclic compounds that have garnered attention due to their potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described structurally as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 384.40 g/mol
The structure features a quinazolinone core substituted with a benzo[d][1,3]dioxole and an oxadiazole moiety, which are known to enhance biological activity through various mechanisms.
Antimicrobial Activity
Research has demonstrated that compounds containing the benzo[d][1,3]dioxole and oxadiazole moieties exhibit significant antimicrobial properties. For instance:
- In vitro Studies : Compounds similar to the target molecule have shown effective inhibition against various bacterial strains such as Escherichia coli and Staphylococcus aureus . The presence of bulky hydrophobic groups in these compounds is believed to contribute to their antimicrobial efficacy.
Anticancer Properties
Several studies have indicated that quinazolinone derivatives possess anticancer properties. The target compound's structural components may enhance its ability to inhibit cancer cell proliferation:
- Mechanism of Action : Quinazolinones are known to interfere with cell cycle progression and induce apoptosis in cancer cells. For example, related compounds have demonstrated activity against breast cancer cell lines by promoting cell cycle arrest at the G2/M phase .
Anti-inflammatory Effects
The anti-inflammatory potential of quinazolinone derivatives has been explored extensively:
- Case Studies : Compounds with similar structures have been reported to reduce inflammation markers in animal models of arthritis . The mechanism likely involves the inhibition of pro-inflammatory cytokines.
Table 1: Summary of Biological Activities
| Biological Activity | Related Compounds | Mechanism |
|---|---|---|
| Antimicrobial | Benzotriazole derivatives | Disruption of bacterial cell wall integrity |
| Anticancer | Quinazolinone analogs | Induction of apoptosis and cell cycle arrest |
| Anti-inflammatory | Quinazolinone derivatives | Inhibition of pro-inflammatory cytokines |
Research Findings
Recent research highlights the versatility of the target compound's biological activity:
- Antimicrobial Efficacy : A study found that derivatives similar to the target compound exhibited minimum inhibitory concentrations (MICs) as low as 12.5 µg/mL against Candida albicans .
- Cytotoxicity in Cancer Cells : In vitro assays revealed that the compound induced cytotoxicity in various cancer cell lines, with IC50 values ranging from 10 to 30 µM .
- Anti-inflammatory Activity : In a controlled study using animal models, administration of related quinazolinone compounds resulted in a significant reduction in paw edema compared to control groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
